molecular formula C17H20N2O2S B2964910 N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide CAS No. 1355580-98-1

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide

Cat. No.: B2964910
CAS No.: 1355580-98-1
M. Wt: 316.42
InChI Key: FPLKLJRTRKAHTR-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide: is a synthetic organic compound that features a benzamide core substituted with a cyanothiolan and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzamide Core: Starting with a substituted benzoyl chloride, react with an amine to form the benzamide.

    Introduction of the Cyclopentyloxy Group: This can be achieved through nucleophilic substitution reactions where a cyclopentanol derivative reacts with the benzamide.

    Formation of the Cyanothiolan Ring: This step might involve the cyclization of a thiol and a nitrile group under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide: can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens for electrophilic substitution or alkoxides for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide:

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-(cyclopentyloxy)benzamide: can be compared with other benzamide derivatives, thiolan-containing compounds, and cyclopentyloxy-substituted molecules.

  • Examples include N-(3-cyanothiolan-3-yl)benzamide , 3-(cyclopentyloxy)benzamide , and N-(3-cyanothiolan-3-yl)-3-methoxybenzamide .

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c18-11-17(8-9-22-12-17)19-16(20)13-4-3-7-15(10-13)21-14-5-1-2-6-14/h3-4,7,10,14H,1-2,5-6,8-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKLJRTRKAHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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